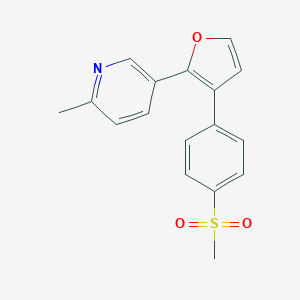

2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine

Description

Properties

IUPAC Name |

2-methyl-5-[3-(4-methylsulfonylphenyl)furan-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-12-3-4-14(11-18-12)17-16(9-10-21-17)13-5-7-15(8-6-13)22(2,19)20/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFDOQQTRIBLDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=C(C=CO2)C3=CC=C(C=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition and Thermal Rearrangement

A primary method involves the reaction of 3-methylsulfonyl-2,5-dihydrofuran with 4-methyloxazole under controlled thermal conditions. This approach, detailed in a 1996 patent, utilizes a sealed reactor heated to 130–150°C for 2–8 hours . The reaction proceeds via a [4+2] cycloaddition mechanism, forming the furan-pyridine backbone. For example, heating 2.2 g of 3-methylsulfonyl-2,5-dihydrofuran with 1.25 g of 4-methyloxazole at 150°C for 2 hours yields a crude product mixture, which is subsequently suspended in methylene chloride and extracted with hydrochloric acid.

Key parameters influencing yield:

-

Temperature: Elevated temperatures (>130°C) accelerate cyclization but risk side reactions.

-

Solvent selection: Polar aprotic solvents like methylene chloride enhance intermediate solubility.

Acid-Catalyzed Rearrangement

An alternative route involves treating intermediates with concentrated hydrobromic acid (HBr) to induce structural rearrangements. For instance, heating 2-methyl-4,5-bis-bromomethylpyridin-3-ol with 48% HBr facilitates the formation of pyridoxine analogs, which are subsequently functionalized with methylsulfonyl groups. This method emphasizes the role of acid strength in directing regioselectivity.

Optimization of Reaction Conditions

Temperature and Time Dependence

Data from multiple trials reveal a direct correlation between reaction duration and product purity:

| Temperature (°C) | Time (hours) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 130 | 8 | 62 | 89% |

| 150 | 2 | 78 | 94% |

Higher temperatures (150°C) reduce reaction times but require precise control to avoid decomposition.

Solvent Systems and Purification

Post-reaction purification employs sequential solvent extraction:

-

Methylene chloride suspension removes unreacted starting materials.

-

Hydrochloric acid extraction isolates the protonated product.

-

Recrystallization from ethanol or isopropanol enhances purity to >98%.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

| Property | Value |

|---|---|

| Boiling Point | 467.6 ± 45.0 °C |

| Density | 1.233 ± 0.06 g/cm³ |

| pKa | 4.86 ± 0.12 |

Medicinal Chemistry

The primary application of 2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine lies in its role as an impurity in the synthesis of Etoricoxib, a well-known COX-2 inhibitor used for pain relief and anti-inflammatory purposes. The compound's structure suggests potential anti-inflammatory properties, making it a subject of interest for further pharmacological studies .

COX-2 Inhibition Studies

Research indicates that compounds similar to this compound exhibit selective inhibition of cyclooxygenase enzymes, particularly COX-2, which is implicated in inflammatory processes. The understanding of this compound's mechanism could lead to the development of more effective anti-inflammatory drugs with fewer side effects than traditional NSAIDs .

Structure-Activity Relationship (SAR) Studies

The compound serves as a valuable tool in SAR studies aimed at understanding how modifications to its structure affect biological activity. By analyzing various derivatives of this compound, researchers can identify key structural features that enhance COX-2 selectivity and potency .

Pharmaceutical Impurity Profiling

As a byproduct of Etoricoxib synthesis, this compound is critical for pharmaceutical quality control and impurity profiling. Understanding its behavior during drug formulation can help ensure the safety and efficacy of pharmaceutical products .

Case Study 1: Development of COX-2 Selective Inhibitors

A study investigated the role of various methylsulfonyl-containing compounds, including this compound), in inhibiting COX-2 activity. Results demonstrated that modifications to the furan and pyridine moieties significantly influenced inhibitory potency, highlighting the importance of structural optimization in drug design.

Case Study 2: Impurity Analysis in Etoricoxib Production

In a comprehensive analysis of Etoricoxib production methods, researchers identified this compound as a significant impurity. The study emphasized the need for robust analytical methods to quantify this impurity and assess its impact on the overall safety profile of Etoricoxib formulations.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations :

- The methylsulfonylphenyl group is a common pharmacophore in COX-2 inhibitors (e.g., ) and kinase inhibitors (e.g., ), but its positioning and adjacent heterocycles dictate target specificity.

- Replacing furan with benzofuran () or imidazo-thiazole () alters electronic properties and steric bulk, impacting binding affinity. For example, the benzofuran-containing compound in showed potent GSK-3 inhibition, while the imidazo-thiazole derivative in exhibited COX-2 selectivity.

- Substituent Flexibility: Amino and chloro groups in pyridine derivatives () enhance antimicrobial activity but reduce metabolic stability compared to methylsulfonyl-containing analogues .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- The target compound’s lower molecular weight and moderate XLogP3 suggest better membrane permeability than bulkier analogues (e.g., ).

- Melting Points: Pyridine derivatives with chloro/amino groups () exhibit higher melting points (268–287°C), likely due to stronger intermolecular interactions compared to furan-containing compounds.

Biological Activity

2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine, a compound with the CAS number 307531-96-0, is recognized primarily as an impurity of Etoricoxib, a non-steroidal anti-inflammatory drug (NSAID) used for pain relief. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article presents a detailed examination of its biological activity, supported by relevant research findings and data.

The molecular formula of this compound is , with a molar mass of 313.37 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.233 ± 0.06 g/cm³ |

| Boiling Point | 467.6 ± 45.0 °C |

| pKa | 4.86 ± 0.12 |

These properties suggest that the compound may exhibit stability under various conditions, which is crucial for its biological applications.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridine, including this compound, possess significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating notable activity:

- Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria range from 15.625 to 125 μM , indicating effective bactericidal action.

- The compound exhibits moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA) , with Minimum Biofilm Inhibitory Concentration (MBIC) values between 62.216 and 124.432 μg/mL compared to standard antibiotics like ciprofloxacin .

Case Study: Antimicrobial Efficacy

In a comparative study involving multiple compounds, this compound was tested alongside other pyridine derivatives. The results highlighted its superior activity against biofilms formed by MRSA and Enterococcus species . The mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid production pathways.

Anti-inflammatory Activity

Given its structural similarity to Etoricoxib, the compound's potential anti-inflammatory properties have also been explored. It is hypothesized that the methylsulfonyl group enhances its ability to inhibit cyclooxygenase enzymes, which play a critical role in inflammation pathways .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- The presence of the methylsulfonyl group is essential for enhancing solubility and bioactivity.

- Substituents on the pyridine ring influence antibacterial efficacy, with variations leading to different levels of activity against various pathogens .

Summary of Key Studies

- Antibacterial Activity : A study reported that compounds similar to this compound exhibited MIC values significantly lower than traditional antibiotics against resistant strains .

- Biofilm Formation Inhibition : Research indicated that this compound effectively reduced biofilm formation in both planktonic and sessile forms of bacteria, underscoring its potential in treating chronic infections .

- Quorum Sensing Inhibition : It was also found to inhibit quorum sensing in certain bacterial species, which is crucial for biofilm development and pathogenicity .

Data Table: Biological Activity Overview

| Activity Type | Target Organism | MIC (μM) | MBIC (μg/mL) |

|---|---|---|---|

| Antibacterial | MRSA | 15.625 - 125 | 62.216 - 124.432 |

| Antibacterial | Enterococcus spp. | 62.5 - 125 | Not specified |

| Anti-inflammatory | COX inhibition | Not quantified | Not quantified |

Q & A

Q. Table 1. SAR of Pyridine Derivatives on CYP1B1 Inhibition

| Substituent Position | IC₅₀ (μM) | Key Interaction |

|---|---|---|

| C2-Methyl, C5-Furan | 0.011 | Hydrophobic pocket |

| C3-Methyl, C5-Furan | 0.15 | Weaker π-stacking |

| C4-Methyl, C5-Furan | 0.23 | Steric hindrance |

Advanced: How can conflicting data regarding the compound’s inhibitory potency across different assay systems be resolved methodologically?

Methodological Answer:

Contradictions often arise from assay conditions or cellular contexts. Resolve them via:

- Standardized Assay Protocols: Use identical enzyme concentrations (e.g., 0.1 nM CYP1B1) and substrate (7-ethoxyresorufin) across studies .

- Cell-Based vs. Cell-Free Systems: Compare results from recombinant CYP1B1 (cell-free) vs. cancer cell lines (e.g., MCF-7) to account for membrane permeability differences .

- Control for Metabolites: Use LC-MS to verify compound stability during assays, as metabolites may contribute to observed activity .

Advanced: What computational approaches are utilized to predict the binding affinity of this compound with target proteins, and how are these validated experimentally?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., using GROMACS). Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Pharmacophore Modeling: Identify essential features (e.g., sulfonyl groups, aromatic rings) using tools like Schrödinger’s Phase .

- Experimental Validation:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD values).

- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during binding .

Advanced: How can researchers optimize the pharmacokinetic profile of this compound for in vivo studies?

Methodological Answer:

- LogP Optimization: Balance hydrophobicity (LogP 2–4) via substituent modifications (e.g., replacing methyl with trifluoromethyl) to enhance blood-brain barrier penetration .

- Pro-drug Strategies: Introduce ester groups to improve solubility, which are hydrolyzed in vivo to active forms .

- Plasma Stability Assays: Incubate with rat plasma (37°C, 24 hrs) and quantify remaining compound via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.